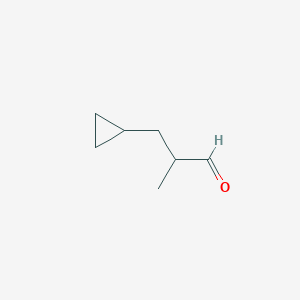

3-cyclopropyl-2-methylpropanal

CAS No.: 1024119-22-9

Cat. No.: VC12019948

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024119-22-9 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | 3-cyclopropyl-2-methylpropanal |

| Standard InChI | InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3 |

| Standard InChI Key | NOQCSSAEKDLHCI-UHFFFAOYSA-N |

| SMILES | CC(CC1CC1)C=O |

| Canonical SMILES | CC(CC1CC1)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Cyclopropyl-2-methylpropanal (CAS: 46936776) is an aldehyde with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name, (2R)-3-cyclopropyl-2-methylpropanal, reflects its stereochemistry, with a chiral center at the second carbon atom. The structure consists of:

-

A propanal backbone (CH₃-CHO) modified by a methyl group at the second carbon and a cyclopropyl moiety at the third carbon.

-

The cyclopropane ring introduces significant steric strain and electronic effects, influencing reactivity .

The SMILES notation CC@HC=O and InChIKey NOQCSSAEKDLHCI-ZCFIWIBFSA-N provide unambiguous representations of its configuration .

Synthetic Routes and Methodologies

Ring-Closing Reactions

A patent describing the synthesis of cyclopropyl methyl ketone (CN110862310A) highlights a three-step process involving hydrogenation, chlorination, and base-mediated cyclization . Adapting this approach:

-

Hydrogenation-Hydrolysis: Starting materials like 2-methylfuran could be reduced to intermediates such as acetyl-n-propanol.

-

Chlorination: Treatment with hydrochloric acid yields chloro intermediates (e.g., 5-chloro-2-pentanone).

-

Cyclization: Under alkaline conditions, intramolecular nucleophilic substitution forms the cyclopropane ring .

Stereoselective Synthesis

The (2R)-configuration suggests enantioselective methods, such as asymmetric aldol reactions or enzymatic catalysis, might be employed to control stereochemistry .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but computational and analog-based predictions provide valuable estimates:

The cyclopropane ring’s strain increases reactivity, making the compound prone to ring-opening reactions under acidic or thermal conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Cyclopropane derivatives are pivotal in drug design due to their bioisosteric properties. For example:

-

Antiviral Agents: Cyclopropyl groups enhance metabolic stability in protease inhibitors .

-

Agrochemicals: Aldehydes serve as precursors for insecticides and herbicides .

Flavor and Fragrance Industry

Aldehydes with branched alkyl chains contribute to green, citrus-like aromas, positioning 3-cyclopropyl-2-methylpropanal as a potential flavorant .

Future Research Directions

-

Stereoselective Optimization: Developing catalytic asymmetric methods to access enantiopure forms.

-

Ring-Opening Functionalization: Exploring reactions to diversify the compound’s utility in synthesis.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume